molecular formula C8H7IN2O B1378243 3-Iodo-6-methoxyimidazo[1,2-a]pyridine CAS No. 1044733-64-3

3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Cat. No. B1378243
CAS RN: 1044733-64-3
M. Wt: 274.06 g/mol
InChI Key: AOYPAFIVWNNNMJ-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . An NH2CN-promoted convergent integration of three self-sorting domino sequences is described for the construction of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines .

Scientific Research Applications

Coordination Chemistry and Complex Compounds

3-Iodo-6-methoxyimidazo[1,2-a]pyridine, like its structural relatives, exhibits properties that make it a candidate for forming complex compounds with various ligands. The chemistry of similar compounds has been extensively reviewed, highlighting their ability to form complexes that exhibit notable properties such as spectroscopic characteristics, structural intricacies, magnetic properties, and biological and electrochemical activities. These properties suggest potential research avenues, especially in understanding the complex formation and activity of similar imidazo[1,2-a]pyridine derivatives (Boča, Jameson, & Linert, 2011).

Importance in Heterocyclic N-oxide Molecules

Heterocyclic N-oxide derivatives, like those from pyridine and indazole, are known for their versatility in organic synthesis, catalysis, and drug development. Their significance in creating metal complexes, designing catalysts, and medicinal applications (including anticancer, antibacterial, and anti-inflammatory activities) denotes the broad utility of these compounds. This highlights the potential of this compound in similar applications, especially considering its structural similarity to these heterocycles (Li et al., 2019).

Optical Sensors and Biological Significance

Compounds containing heteroatoms, including derivatives of imidazo[1,2-a]pyridine, play a crucial role in the synthesis of optical sensors and have a range of biological and medicinal applications. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes, indicating the potential of this compound in sensor technology and its biological relevance (Jindal & Kaur, 2021).

Optoelectronic Materials

The integration of similar heterocyclic compounds into π-extended conjugated systems has shown great value in creating novel optoelectronic materials. The use of such compounds in luminescent elements, photoelectric conversion elements, and image sensors, alongside their electroluminescent properties, emphasizes the potential application of this compound in the field of optoelectronics and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal and Synthetic Applications

The structural and functional significance of pyrimidine and imidazole rings in various medicinal contexts, including as building blocks for drug-like candidates with a broad range of properties (e.g., anticancer, CNS agents, anti-inflammatory), underscores the importance of compounds like this compound. Their role in structure-activity relationship (SAR) studies and drug development points to the potential medicinal relevance of this compound (Cherukupalli et al., 2017).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that future research may continue to explore the potential applications of these compounds in pharmaceuticals.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 3-iodo-6-methoxyimidazo[1,2-a]pyridine belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

Given the potential of imidazo[1,2-a]pyridines as therapeutic agents , it can be inferred that this compound may have significant molecular and cellular effects.

properties

IUPAC Name

3-iodo-6-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYPAFIVWNNNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2I)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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